molecular formula C13H18FNO2 B2402743 Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate CAS No. 2248261-97-2

Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B2402743
CAS No.: 2248261-97-2
M. Wt: 239.29
InChI Key: XMCHPJKTPAAUEW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a fluoro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and tert-butyl glycinate.

    Formation of Intermediate: The aldehyde group of 4-fluoro-3-methylbenzaldehyde is first converted to the corresponding imine by reacting with tert-butyl glycinate under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Esterification: Finally, the amine is esterified with tert-butyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-substituted aromatic ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
  • Tert-butyl 2-amino-2-(4-bromo-3-methylphenyl)acetate
  • Tert-butyl 2-amino-2-(4-methylphenyl)acetate

Uniqueness

Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and binding affinity in medicinal applications, making it a valuable compound for drug development.

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-8-7-9(5-6-10(8)14)11(15)12(16)17-13(2,3)4/h5-7,11H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCHPJKTPAAUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC(C)(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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